2-(benzylthio)-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acetamide
Overview
Description
2-(benzylthio)-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is commonly referred to as BPPSA and is known to possess a wide range of biological activities that can be utilized for various research purposes.
Mechanism of Action
The exact mechanism of action of BPPSA is not yet fully understood. However, it is known to interact with various biological targets, including enzymes and receptors, to exert its biological effects. BPPSA has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
BPPSA has been found to have significant effects on various biochemical and physiological processes. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the inhibition of cancer growth. Additionally, BPPSA has been found to modulate the immune response, leading to the suppression of inflammation.
Advantages and Limitations for Lab Experiments
BPPSA has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, BPPSA has been found to have low toxicity, making it a safe compound to use in in vitro and in vivo studies. However, the limitations of BPPSA include its limited solubility in water, which can make it challenging to use in certain experimental setups.
Future Directions
There are several areas of future research that can be explored with BPPSA. One potential direction is the development of BPPSA as a chemotherapeutic agent for the treatment of cancer. Additionally, BPPSA can be further explored for its anti-viral properties and its potential use in the development of new anti-viral drugs. Furthermore, the exact mechanism of action of BPPSA can be further elucidated to better understand its biological effects.
Scientific Research Applications
BPPSA has been extensively studied for its potential use in biomedical research. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. BPPSA has been shown to inhibit the growth of cancer cells and has been proposed as a potential chemotherapeutic agent. Additionally, BPPSA has been found to have anti-viral activity against the influenza virus, making it a promising candidate for the development of new anti-viral drugs.
properties
IUPAC Name |
2-benzylsulfanyl-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S2/c25-20(17-28-16-18-6-2-1-3-7-18)22-10-15-29(26,27)24-13-11-23(12-14-24)19-8-4-5-9-21-19/h1-9H,10-17H2,(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMOOIPXDWZSQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)CSCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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